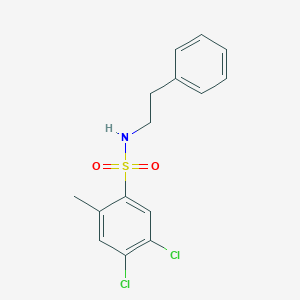

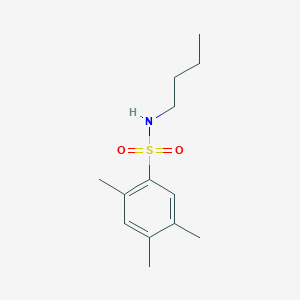

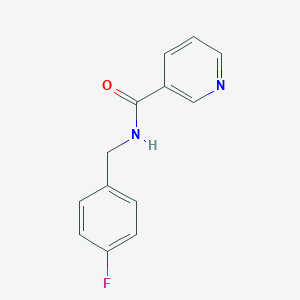

![molecular formula C11H17NO B267807 1-[(2-Phenylethyl)amino]propan-2-ol](/img/structure/B267807.png)

1-[(2-Phenylethyl)amino]propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[(2-Phenylethyl)amino]propan-2-ol, also known as Phenylephrine, is a sympathomimetic drug used as a decongestant, bronchodilator, and mydriatic agent. It is a selective α1-adrenergic receptor agonist that causes vasoconstriction and increases blood pressure. Phenylephrine is commonly used in nasal sprays, eye drops, and oral medications.

Mechanism of Action

1-[(2-Phenylethyl)amino]propan-2-ole acts as a selective α1-adrenergic receptor agonist, causing vasoconstriction and increasing blood pressure. It also has some affinity for α2-adrenergic receptors, which can lead to inhibition of neurotransmitter release. The vasoconstrictive effects of 1-[(2-Phenylethyl)amino]propan-2-ole are mediated by activation of smooth muscle cells in blood vessels, leading to an increase in intracellular calcium and subsequent contraction.

Biochemical and physiological effects:

1-[(2-Phenylethyl)amino]propan-2-ole has been shown to increase heart rate and cardiac output, as well as cause vasoconstriction in various vascular beds. It has also been shown to increase oxygen consumption and metabolic rate. In addition, 1-[(2-Phenylethyl)amino]propan-2-ole has been shown to have some bronchodilatory effects, although its primary use is as a decongestant.

Advantages and Limitations for Lab Experiments

1-[(2-Phenylethyl)amino]propan-2-ole has several advantages for use in laboratory experiments. It is a well-characterized drug with known pharmacological effects, making it a useful tool for investigating the mechanisms of vasoconstriction and blood pressure regulation. However, its effects are dose-dependent and can vary based on the experimental conditions, which can be a limitation in some studies.

Future Directions

There are several areas of research that could benefit from further investigation of 1-[(2-Phenylethyl)amino]propan-2-ole. One potential direction is the development of new drugs that target specific α-adrenergic receptor subtypes, which could have more selective and potent effects. Another area of interest is the potential use of 1-[(2-Phenylethyl)amino]propan-2-ole as a treatment for conditions such as hypotension and shock. Finally, more research is needed to fully understand the mechanisms underlying the bronchodilatory effects of 1-[(2-Phenylethyl)amino]propan-2-ole, which could have implications for the treatment of respiratory disorders.

Synthesis Methods

1-[(2-Phenylethyl)amino]propan-2-ole can be synthesized by the reduction of benzyl cyanide with hydrogen gas in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to yield 1-[(2-Phenylethyl)amino]propan-2-ole hydrochloride.

Scientific Research Applications

1-[(2-Phenylethyl)amino]propan-2-ole has been widely studied for its pharmacological effects on the cardiovascular and respiratory systems. It has been used in research to investigate the mechanisms of vasoconstriction and blood pressure regulation. 1-[(2-Phenylethyl)amino]propan-2-ole has also been used as a tool to study the effects of sympathetic nervous system activation on the heart and blood vessels.

properties

Product Name |

1-[(2-Phenylethyl)amino]propan-2-ol |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

1-(2-phenylethylamino)propan-2-ol |

InChI |

InChI=1S/C11H17NO/c1-10(13)9-12-8-7-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |

InChI Key |

UCXKJWYAKBQNFK-UHFFFAOYSA-N |

SMILES |

CC(CNCCC1=CC=CC=C1)O |

Canonical SMILES |

CC(CNCCC1=CC=CC=C1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

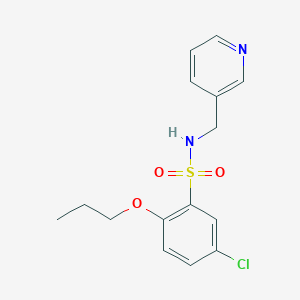

![7-(3,4-dimethoxyphenyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B267783.png)

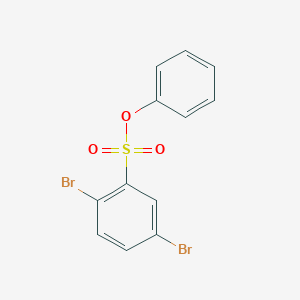

![N-[2-(hydroxymethyl)phenyl]-3-methylbenzamide](/img/structure/B267791.png)

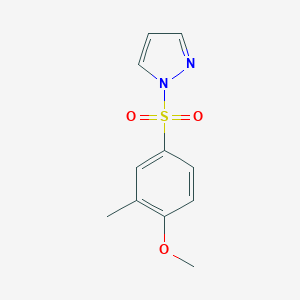

![N-[4-(dimethylamino)benzyl]-N-[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B267796.png)

![2-({3-[(Cyclohexylmethyl)amino]propyl}amino)ethanol](/img/structure/B267798.png)